molecular formula C15H21NO B2769190 N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1153745-82-4

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2769190
CAS No.: 1153745-82-4
M. Wt: 231.339
InChI Key: AJQONRIGTCLSOK-UHFFFAOYSA-N
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Description

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a benzoxepin ring, and an amine functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the cyclization of a suitable precursor to form the benzoxepin ring, followed by the introduction of the cyclopropyl group and the amine functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ robust and scalable synthetic routes, with careful control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds or reduce specific functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amine derivatives.

Scientific Research Applications

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
  • N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl group and the benzoxepin ring These features confer distinct chemical and biological properties, making it a valuable compound for research and development

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-10-8-11(2)15-13(9-10)14(4-3-7-17-15)16-12-5-6-12/h8-9,12,14,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQONRIGTCLSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCO2)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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